Sulconazole

Antifungal susceptibility testing Candida albicans Imidazole comparative efficacy

Sulconazole nitrate: lowest MICs against C. albicans vs. clotrimazole, miconazole, and econazole—the definitive reference standard for antifungal susceptibility testing. Once-daily 1% cream achieves 100% KOH cure matching twice-daily miconazole. Dual antifungal-antibacterial action (MIC<12.5 mg/L) against Gram-positives including resistant S. aureus. Clinically proven 7% superior complete clearance in tinea versicolor (89% vs 82%). Prioritize for broad-spectrum topical formulations and assay validation.

Molecular Formula C18H15Cl3N2S
Molecular Weight 397.7 g/mol
CAS No. 61318-90-9; 61318-91-0
Cat. No. B15561977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulconazole
CAS61318-90-9; 61318-91-0
Molecular FormulaC18H15Cl3N2S
Molecular Weight397.7 g/mol
Structural Identifiers
InChIInChI=1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2
InChIKeyAFNXATANNDIXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble

Structure & Identifiers


Interactive Chemical Structure Model





Sulconazole Nitrate: Imidazole Antifungal for Research and Dermatological Formulation


Sulconazole nitrate (CAS 61318-91-0) is a synthetic substituted imidazole antimicrobial agent structurally related to other topical azole antifungals [1]. It possesses a broad spectrum of antifungal activity in vitro against dermatophytes, yeasts, and various filamentous and dimorphic fungi at concentrations below 5 mg/L [2]. Sulconazole also demonstrates antibacterial activity against certain Gram-positive organisms, including Staphylococcus species and Streptococcus faecalis, with MIC values below 12.5 mg/L [2]. The compound acts primarily through inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity [1]. Sulconazole nitrate is available as a 1% cream and 1% solution for topical dermatological applications [3].

Sulconazole Procurement Considerations: Why In-Class Substitution May Compromise Research Outcomes


Despite belonging to the imidazole antifungal class alongside clotrimazole, miconazole, and econazole, sulconazole exhibits distinct quantitative performance differences that preclude simple interchangeability in scientific and clinical applications [1]. In vitro susceptibility testing reveals species-specific potency variations among imidazoles, with sulconazole demonstrating uniquely high activity against certain Candida albicans isolates that may not be matched by other azoles [2]. Clinical comparative studies document formulation-dependent differences in therapeutic outcomes, including variations in mycological cure rates and symptomatic relief speed [3]. Additionally, sulconazole's physicochemical profile, characterized by moderate lipophilicity (log P ~3.2) and low aqueous solubility, imposes specific formulation requirements distinct from those of its analogs [4]. These factors collectively establish that substitution of sulconazole with alternative imidazoles in research or product development contexts may yield non-equivalent results.

Sulconazole Quantitative Differentiation: Comparative Data for Scientific Selection


Superior In Vitro Activity of Sulconazole Against Candida albicans Clinical Isolates

Sulconazole exhibited the lowest MIC values against 32 clinical isolates of C. albicans when compared simultaneously with clotrimazole, miconazole, and econazole under identical experimental conditions [1]. A separate large-scale susceptibility study of 186 clinical Candida isolates identified sulconazole and cloconazole as having the highest in vitro activity against 106 isolates of C. albicans, outperforming butoconazole, isoconazole, fenticonazole, econazole, miconazole, and ketoconazole [2].

Antifungal susceptibility testing Candida albicans Imidazole comparative efficacy

Sulconazole 1% Demonstrates Higher Mycological and Clinical Cure Rates Than Miconazole 2% in Tinea Versicolor

In a double-blind, multicenter, randomized, parallel clinical trial involving 192 patients with tinea versicolor, sulconazole nitrate 1% cream achieved superior mycological and clinical outcomes compared to miconazole nitrate 2% cream [1]. Both medications were applied twice daily for three weeks.

Tinea versicolor Clinical trial Mycological cure rate

Once-Daily Sulconazole Matches Twice-Daily Miconazole Efficacy in Cutaneous Candidiasis

Two double-blind parallel studies involving 96 patients with cutaneous candidiasis compared sulconazole nitrate 1% cream to its vehicle and to miconazole nitrate 2% cream [1]. Notably, once-daily application of sulconazole produced outcomes comparable to twice-daily application of miconazole.

Cutaneous candidiasis Dosing regimen Comparative efficacy

Sulconazole Demonstrates Favorable Cutaneous Safety Profile Across 1,185 Patients

Pooled safety data from controlled clinical trials of sulconazole nitrate cream involving 1,185 patients indicate a low incidence of cutaneous adverse reactions, with no systemic effects reported [1]. In a large study of 323 patients, the overall incidence rate of adverse effects was 3.4% [2].

Topical antifungal safety Adverse event rate Dermatological tolerability

Broad-Spectrum Antibacterial Activity Against Gram-Positive Pathogens

Sulconazole demonstrates antibacterial activity in vitro against several Gram-positive species, a property not uniformly shared across all topical imidazole antifungals [1]. This activity extends to antibiotic-resistant strains of Staphylococcus aureus [2].

Antibacterial activity Gram-positive bacteria Dual-action antifungal

Sulconazole Optimal Application Scenarios for Research and Industrial Use


Antifungal Susceptibility Testing Reference Standard for Candida albicans Assays

Based on sulconazole's demonstrated lowest MIC values against C. albicans clinical isolates relative to clotrimazole, miconazole, and econazole [1], researchers developing antifungal susceptibility testing protocols should prioritize sulconazole as a positive control or reference compound. Its superior potency against 106 C. albicans isolates provides a robust benchmark for validating assay sensitivity and for screening novel antifungal candidates against this clinically significant yeast species.

Formulation Development Targeting Once-Daily Topical Antifungal Products

The clinical evidence establishing that once-daily sulconazole 1% cream achieves mycological cure rates (100% KOH cure) comparable to twice-daily miconazole 2% cream in cutaneous candidiasis [1] supports sulconazole's selection as the active pharmaceutical ingredient for once-daily topical formulations. This dosing advantage translates directly to improved patient adherence projections and simplified product labeling, critical factors in over-the-counter and prescription product development strategies.

Research Into Dual-Action Antifungal-Antibacterial Topical Therapeutics

Sulconazole's documented antibacterial activity against Gram-positive organisms, including antibiotic-resistant S. aureus strains, at MIC values below 12.5 mg/L [1] positions the compound for research applications exploring combined antifungal-antibacterial efficacy. Investigational studies targeting mixed dermatological infections or formulations requiring broad-spectrum antimicrobial coverage should consider sulconazole over imidazole analogs lacking this dual-action profile.

Comparative Efficacy Studies in Tinea Versicolor Clinical Research

The head-to-head clinical trial data demonstrating sulconazole's 7% absolute superiority in complete lesion clearing (89% vs 82%) and 6% advantage in mycological cure (93% vs 87%) compared to miconazole 2% cream in tinea versicolor [1] establishes sulconazole as the preferred reference standard for comparative efficacy trials in this indication. Researchers designing clinical studies should incorporate these quantitative benchmarks for sample size calculations and non-inferiority margin determinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.